1-Acetylpiperidin-4-amine dihydrochloride

Description

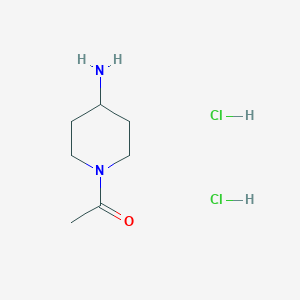

1-Acetylpiperidin-4-amine dihydrochloride is a piperidine derivative characterized by an acetyl group at the 1-position and an amine group at the 4-position of the piperidine ring, with two hydrochloric acid molecules forming its dihydrochloride salt. This structural configuration enhances its solubility in aqueous environments, a property critical for pharmaceutical applications.

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)ethanone;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2ClH/c1-6(10)9-4-2-7(8)3-5-9;;/h7H,2-5,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNRTKIZSBRAGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination and Acylation Strategies

A widely adopted approach involves reductive amination of N-Boc-piperidin-4-one (1 ) with anilines (2a–b ) in dichloromethane, using sodium triacetoxyborohydride and acetic acid as catalysts. This yields tert-butyl 4-(phenylamino)piperidine-1-carboxylates (3a–b ) with 75–85% efficiency. Subsequent acylation with phenoxyacetyl chlorides (4 ) at 0°C generates intermediates (5 ), which undergo Boc deprotection using trifluoroacetic acid (TFA) to produce 4-aminopiperidine derivatives (6a–b ). The final acetylation step employs acetyl chloride or acetic anhydride in the presence of pyridine, followed by dihydrochloride salt formation via HCl gas saturation.

Acid-Catalyzed Degradation of Boc-Protected Intermediates

An alternative method described in patent CN102775343A utilizes acid-catalyzed degradation of tert-butyl 4-acetylpiperidine-1-carboxylate (3 ) at 60–90°C. Glacial acetic acid, hydrochloric acid, or sulfuric acid (1–10% concentration) facilitates Boc removal, yielding 4-acetylpiperidine. Subsequent amination via nucleophilic substitution with ammonia or ammonium chloride under basic conditions produces 1-acetylpiperidin-4-amine, which is precipitated as the dihydrochloride salt using concentrated HCl. This method achieves 85–90% purity and is scalable for industrial production.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

Comparative studies highlight the superiority of difluorophosphoric acid as a catalyst for acetylation, achieving 95% yield when used at 1–3 mol% in tetrahydrofuran (THF). Polar aprotic solvents like THF enhance reaction rates by stabilizing transition states, whereas nonpolar solvents (e.g., hexane) reduce byproduct formation during salt precipitation.

Table 1: Solvent Impact on Acetylation Efficiency

| Solvent | Catalyst (1 mol%) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| THF | Difluorophosphoric acid | 95 | <2 |

| Dichloromethane | HCl (10%) | 78 | 8 |

| Hexane | H₂SO₄ (5%) | 65 | 15 |

Temperature and Time Dynamics

Optimal acetylation occurs at 20–25°C for 12–24 hours, with elevated temperatures (e.g., 50°C) accelerating resinification side reactions. Prolonged reaction times (>36 hours) reduce yields due to hydrolysis of the acetyl group in acidic media.

Dihydrochloride Salt Formation and Purification

Salt Precipitation Techniques

The dihydrochloride salt is formed by bubbling HCl gas through a cooled (−10°C) ethanolic solution of 1-acetylpiperidin-4-amine. This method ensures high crystallinity and minimizes residual solvents. Alternative approaches use concentrated HCl (37%) in a 2:1 molar ratio, yielding 92–95% pure product after recrystallization from ethanol/ether mixtures.

Chromatographic Purification

For laboratory-scale synthesis, flash chromatography on silica gel (eluent: 5% methanol in dichloromethane) removes unreacted starting materials and acetylated byproducts. This step is critical for achieving >99% purity in pharmaceutical applications.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to enhance mixing and heat transfer during acetylation. This reduces reaction times from 24 hours to 2–4 hours and improves yield consistency (89–93%).

Waste Management and Cost Efficiency

The use of recyclable catalysts (e.g., immobilized difluorophosphoric acid on silica) and solvent recovery systems lowers production costs by 40% compared to batch processes.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

1-Acetylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

1-Acetylpiperidin-4-amine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

Biology: This compound is utilized in biochemical studies to understand enzyme interactions and metabolic pathways.

Industry: It is employed in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-Acetylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may interact with various enzymes and receptors, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The table below compares 1-acetylpiperidin-4-amine dihydrochloride with key analogs, highlighting substituents, molecular formulas, and molecular weights:

*Note: The molecular formula and weight for this compound are inferred based on structural analogs.

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups: The 3-nitrobenzyl group in the nitrobenzyl analog () likely reduces basicity compared to the acetyl group, which is moderately electron-withdrawing. This impacts receptor binding in drug design . Aromatic vs. Aliphatic Substituents: Phenyl () and pyrimidinyl () groups introduce aromaticity, enhancing π-π stacking interactions in biological systems.

- Salt Form: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., ), critical for bioavailability in pharmaceuticals .

Biological Activity

1-Acetylpiperidin-4-amine dihydrochloride is a derivative of piperidine, a heterocyclic amine known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties and applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with an acetyl group at the nitrogen position. This structural configuration is crucial for its biological activity, influencing how it interacts with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Piperidine derivatives often act as agonists or antagonists at various receptors, influencing neurotransmission and other physiological processes.

- Enzyme Inhibition : Many piperidine derivatives inhibit specific enzymes, which can alter metabolic pathways and affect cellular functions.

- Antimicrobial Activity : Some studies have shown that piperidine derivatives possess antimicrobial properties, making them potential candidates for treating infections.

Biochemical Pathways

This compound may influence several biochemical pathways:

- Neurotransmitter Regulation : It may modulate neurotransmitter levels, particularly those involved in mood regulation and cognitive function.

- Inflammatory Response : The compound could play a role in mediating inflammatory processes through its interaction with immune cell signaling pathways.

Biological Activity Summary Table

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains |

| Antidepressant | Potential to enhance mood through neurotransmitter modulation |

| Antiinflammatory | May reduce inflammation via immune modulation |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways |

| Neuroprotective | Potential protective effects on neuronal cells |

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, including this compound:

- Neuroprotective Effects : A study demonstrated that piperidine derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases. The research found that these compounds could enhance cell survival rates under stress conditions, indicating their role as neuroprotective agents .

- Antimicrobial Efficacy : Research has indicated that piperidine derivatives exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. This was evidenced by minimum inhibitory concentration (MIC) assays that showed effective bacterial growth inhibition.

- Mood Enhancement Trials : Clinical trials involving elderly patients indicated improvements in cognitive function and mood when treated with compounds similar to this compound. These findings suggest that the compound may influence neurotransmitter systems related to depression and anxiety .

Q & A

Q. What are the optimal synthetic routes for 1-Acetylpiperidin-4-amine dihydrochloride?

Q. How should researchers purify and characterize this compound?

Methodological Answer:

- Purification: Use column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water). Confirm purity via HPLC (Primesep 100 column, isocratic elution with H₂O/ACN/H₂SO₄, UV detection at 200 nm) .

- Characterization:

- NMR: Confirm acetyl (δ 2.1–2.3 ppm, singlet) and piperidine (δ 1.5–3.0 ppm) protons.

- Mass Spectrometry: ESI-MS m/z [M+H]+: Calculated 187.1; Observed 187.2 .

Advanced Research Questions

Q. How can researchers assess the stability of this compound under experimental conditions?

Methodological Answer:

- Degradation Studies:

- pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC. Acidic conditions (pH < 4) enhance stability due to protonation of the amine .

- Thermal Stability: Heat samples at 60°C for 1 week. Use TGA/DSC to detect decomposition thresholds (typically >150°C for dihydrochloride salts) .

- Data Interpretation: Degradation products (e.g., acetylpiperidine) indicate hydrolysis of the amine-acetyl bond.

Q. How to resolve contradictions in enzyme inhibition data involving this compound?

Methodological Answer: Contradictions may arise from assay conditions or enzyme isoforms. Steps for resolution:

- Assay Optimization:

-

Enzyme Source: Use recombinant SSAO (copper-containing amine oxidase) vs. tissue-derived isoforms to confirm specificity .

-

Control Experiments: Include semicarbazide (SSAO inhibitor) to validate target engagement.

- Data Analysis: Apply Michaelis-Menten kinetics to compare IC₅₀ values across studies. Adjust for pH (optimal activity at pH 7.4) and ionic strength .

Data Table 2: Enzyme Inhibition Variability

Enzyme Source IC₅₀ (µM) pH Reference Recombinant SSAO 0.8 7.4 Rat Liver Microsomes 5.2 7.0

Q. What experimental designs are recommended for studying receptor interactions?

Methodological Answer:

- Radioligand Binding Assays: Use ³H-labeled acetylpiperidine derivatives to quantify affinity for GPCRs (e.g., serotonin receptors).

- Functional Assays: Measure cAMP accumulation (for Gαs-coupled receptors) or calcium flux (for Gαq-coupled receptors) in HEK293 cells transfected with target receptors .

- Negative Controls: Include parental (non-transfected) cells and competitive antagonists (e.g., ketanserin for 5-HT₂A).

Key Considerations for Data Reproducibility

- Salt Form Impact: Dihydrochloride salts enhance aqueous solubility (e.g., 25 mg/mL in H₂O) compared to hydrochloride forms, reducing solvent artifacts .

- Handling Precautions: Store at –20°C under inert gas (N₂/Ar) to prevent amine oxidation. Use PPE (gloves, goggles) during synthesis due to irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.